2-{[(3-Trifluoromethyl)phenyl]sulphonyl}ethanethioamide
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Overview
Description
2-{[(3-Trifluoromethyl)phenyl]sulphonyl}ethanethioamide is an organic compound with the molecular formula C9H8F3NO2S2 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulphonyl group and an ethanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Trifluoromethyl)phenyl]sulphonyl}ethanethioamide typically involves the reaction of 3-trifluoromethylbenzenesulfonyl chloride with ethanethioamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Trifluoromethyl)phenyl]sulphonyl}ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulphonyl group to a sulfide or thiol group.
Substitution: The ethanethioamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted ethanethioamide derivatives.
Scientific Research Applications
2-{[(3-Trifluoromethyl)phenyl]sulphonyl}ethanethioamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl and sulphonyl groups into molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-Trifluoromethyl)phenyl]sulphonyl}ethanethioamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The sulphonyl group can form strong interactions with target proteins, leading to inhibition or modulation of their activity. The ethanethioamide moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl phenyl sulfone: Similar in structure but lacks the ethanethioamide moiety.
Trifluoromethyl phenyl sulfide: Contains a sulfide group instead of a sulphonyl group.
Trifluoromethyl phenyl thiol: Contains a thiol group instead of a sulphonyl group.
Uniqueness
2-{[(3-Trifluoromethyl)phenyl]sulphonyl}ethanethioamide is unique due to the combination of trifluoromethyl, sulphonyl, and ethanethioamide groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
2-{[(3-Trifluoromethyl)phenyl]sulphonyl}ethanethioamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a sulphonyl group attached to a trifluoromethylphenyl moiety and an ethanethioamide backbone. This unique structure is believed to influence its interaction with biological targets, enhancing its activity.
Research indicates that thioamides, including this compound, exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Thioamides can act as enzyme inhibitors, affecting pathways involved in cell proliferation and survival.
- Interference with Protein Interactions : The compound may disrupt protein-protein interactions critical for cellular processes.
- Modulation of Signaling Pathways : It can influence signaling pathways such as NF-κB and MAPK, which are crucial for inflammation and cancer progression.
Table 1: Biological Activity Summary of this compound
Case Studies
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Cytotoxicity in Cancer Models :
A study evaluated the cytotoxic effects of this compound on human prostate cancer cells (PC-3). The compound demonstrated a dose-dependent reduction in cell viability, with an EC50 value of approximately 10 μM. This suggests potential as an anti-cancer agent, particularly in androgen-independent prostate cancer models . -
Echinococcus granulosus Assay :
In testing against the tapeworm Echinococcus granulosus, the compound showed limited efficacy at concentrations up to 20 μM. This indicates that while it may possess some anthelmintic properties, it is less effective than other thioamide derivatives tested in similar assays . -
Enzymatic Activity Modulation :
The compound was also assessed for its ability to inhibit MAPK pathways involved in cell signaling. Results indicated moderate inhibition at concentrations around 5 μM, suggesting that it could be useful in modulating inflammatory responses or cancer cell signaling pathways .
Discussion
The biological activity of this compound appears promising based on preliminary studies. Its ability to inhibit cancer cell proliferation while demonstrating limited efficacy against parasitic infections highlights the need for further exploration into its pharmacological potential.
Future Directions
Further research is necessary to:
- Explore structure-activity relationships (SAR) to enhance potency and selectivity.
- Conduct in vivo studies to assess pharmacokinetics and toxicity profiles.
- Investigate potential combinations with other therapeutic agents to improve efficacy against resistant cancer types.
Properties
Molecular Formula |
C9H8F3NO2S2 |
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Molecular Weight |
283.3 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]sulfonylethanethioamide |
InChI |
InChI=1S/C9H8F3NO2S2/c10-9(11,12)6-2-1-3-7(4-6)17(14,15)5-8(13)16/h1-4H,5H2,(H2,13,16) |
InChI Key |
IIBMJWUCIMWVDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CC(=S)N)C(F)(F)F |
Origin of Product |
United States |
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